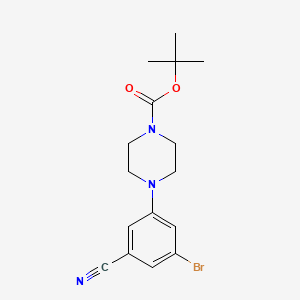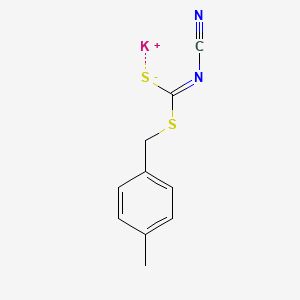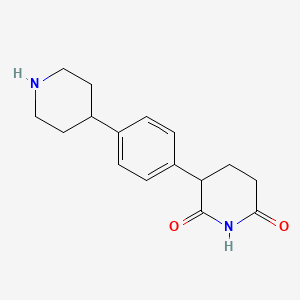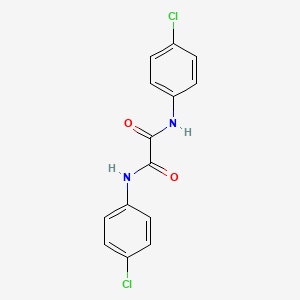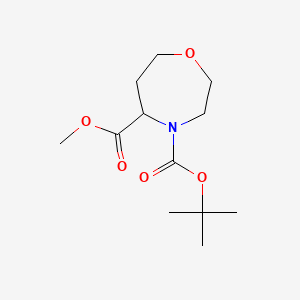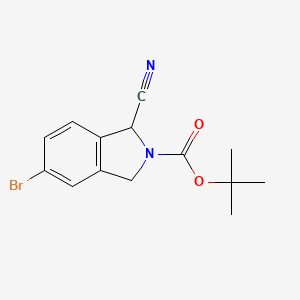
Osmium(4+) tetrahydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Osmium tetrahydroxide can be synthesized through the reaction of osmium tetroxide (OsO₄) with water. This reaction typically occurs under controlled conditions to ensure the proper formation of the tetrahydroxide compound. The reaction can be represented as follows: [ \text{OsO}_4 + 2\text{H}_2\text{O} \rightarrow \text{H}_4\text{O}_4\text{Os} ]
Industrial Production Methods
Industrial production of osmium tetrahydroxide involves the careful handling of osmium tetroxide due to its high toxicity and volatility. The process requires specialized equipment to ensure the safety of workers and the environment. The reaction is typically carried out in a controlled environment with appropriate safety measures in place.
Análisis De Reacciones Químicas
Types of Reactions
Osmium tetrahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the most notable reactions is its use in the dihydroxylation of alkenes, where it acts as an oxidizing agent to form vicinal diols.
Common Reagents and Conditions
Oxidation: Osmium tetrahydroxide can oxidize alkenes to form 1,2-diols. This reaction typically occurs in the presence of pyridine and is followed by reduction with aqueous sodium bisulfite.
Reduction: Osmium tetrahydroxide can be reduced to form osmium dioxide (OsO₂) under specific conditions.
Substitution: Osmium tetrahydroxide can undergo substitution reactions with various ligands to form different osmium complexes.
Major Products Formed
Vicinal Diols: Formed through the dihydroxylation of alkenes.
Osmium Dioxide: Formed through the reduction of osmium tetrahydroxide.
Aplicaciones Científicas De Investigación
Osmium tetrahydroxide has several applications in scientific research, including:
Chemistry: Used as a reagent for the dihydroxylation of alkenes, which is a crucial step in organic synthesis.
Biology: Utilized as a staining agent in electron microscopy due to its ability to bind to lipids and provide contrast in biological samples.
Medicine: Investigated for its potential use in anticancer therapies due to its unique chemical properties.
Industry: Employed in the production of osmium-based catalysts for various chemical reactions.
Mecanismo De Acción
The mechanism of action of osmium tetrahydroxide involves its ability to act as an oxidizing agent. In the dihydroxylation of alkenes, osmium tetrahydroxide forms a cyclic osmate ester intermediate, which is then hydrolyzed to produce vicinal diols. The reaction proceeds through a concerted mechanism, where the osmium atom coordinates with the alkene to form the intermediate.
Comparación Con Compuestos Similares
Osmium tetrahydroxide can be compared to other osmium compounds, such as osmium tetroxide (OsO₄) and osmium dioxide (OsO₂). While all these compounds contain osmium, they differ in their oxidation states and chemical properties.
Osmium Tetroxide (OsO₄): A highly toxic and volatile compound used as an oxidizing agent and staining agent in electron microscopy.
Osmium Dioxide (OsO₂): A less reactive compound compared to osmium tetrahydroxide, used in various industrial applications.
Osmium tetrahydroxide is unique due to its specific oxidation state and its ability to undergo a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
116066-80-9 |
|---|---|
Fórmula molecular |
H4O4Os |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
osmium(4+);tetrahydroxide |
InChI |
InChI=1S/4H2O.Os/h4*1H2;/q;;;;+4/p-4 |
Clave InChI |
CDCFKVCOZYCTBR-UHFFFAOYSA-J |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[Os+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


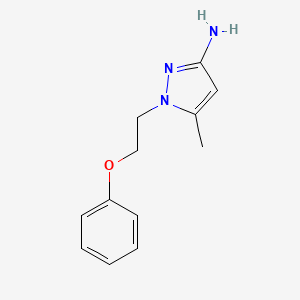

![(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13912469.png)


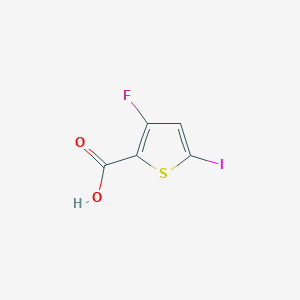
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)
